molecular formula C11H13N3 B7772356 2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 1539-51-1

2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No. B7772356
CAS RN: 1539-51-1
M. Wt: 187.24 g/mol
InChI Key: AMLKEWGNDHITHK-UHFFFAOYSA-N
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Description

2,4,4,6-Tetramethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a dihydropyridine.

Scientific Research Applications

  • Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives: Aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles led to the formation of triazine derivatives, useful in chemical synthesis and potentially in pharmaceutical applications (Khrustaleva et al., 2014).

  • Synthesis of 1,4-Dihydropyridine Derivatives: The reduction of pyridine-3,5-dicarbonitriles resulted in a mix of dihydropyridine derivatives, which are important in medicinal chemistry (Zandersons et al., 1987).

  • Domino Synthesis and Fluorescence Properties: Non-catalytic conversion of certain carbonitriles led to fluorescent dihydropyridine derivatives, indicating potential applications in materials science (Ershov et al., 2015).

  • Catalyst and Solvent Effects in Multicomponent Synthesis: Research explored the synthesis of pyridine-3,5-dicarbonitriles, a key component in organic synthesis (Guo et al., 2009).

  • Antioxidant Evaluation of 1,4-Dihydropyridine Derivatives: A study on the synthesis of highly functionalized dihydropyridines showed good in vitro antioxidant activity (Ramesh et al., 2015).

  • Microwave Assisted Generation of Pyridine-3,5-Dicarbonitrile Libraries: Mechanistic studies led to improved synthesis methods for pyridine-3,5-dicarbonitrile libraries, useful in high-throughput chemical synthesis (Guo et al., 2007).

properties

IUPAC Name

2,4,4,6-tetramethyl-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-9(5-12)11(3,4)10(6-13)8(2)14-7/h14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKEWGNDHITHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314013
Record name MLS003115492
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile

CAS RN

1539-51-1
Record name MLS003115492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115492
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 2
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 3
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 4
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 5
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 6
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile

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